2-(4-Benzoylpiperazin-1-yl)-6-methylpyrazine
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Overview
Description
2-(4-Benzoylpiperazin-1-yl)-6-methylpyrazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to a methylpyrazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylpiperazin-1-yl)-6-methylpyrazine typically involves the reaction of 4-benzoylpiperazine with 6-methylpyrazine. One common method includes the alkylation of 4-benzoylpiperazine with 6-methylpyrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylpiperazin-1-yl)-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group or the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-6-methylpyrazine involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to the alpha1-adrenergic receptors, inhibiting their activation by endogenous catecholamines like norepinephrine and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(2-Fluorobenzoyl)piperazin-1-ylmethyl derivatives: Compounds with potential anticancer activity.
Uniqueness
2-(4-Benzoylpiperazin-1-yl)-6-methylpyrazine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzoyl group, piperazine ring, and methylpyrazine moiety makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H18N4O/c1-13-11-17-12-15(18-13)19-7-9-20(10-8-19)16(21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
PKGCKVJPHSVBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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